Cas no 64491-68-5 ((S)-(+)-Glycidyl Methyl Ether)
(S)-(+)-Glycidyl Methyl Ether Chemical and Physical Properties
Names and Identifiers
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- (S)-(+)-methylglycidyl ether
- (S)-(+)-Glycidyl methyl ether
- (S)-(+)-2-(Methoxymethyl)-oxirane
- (S)-Glycidyl Methyl Ether
- (S)-(-)-GLYCIDYL METHYL ETHER
- (R)-glycidyl methyl ether
- (S)-(+)-2-(Methoxymethyl)oxirane
- (S)-(+)-glycidyl methyl ester
- (S)-2-(Methoxymethyl)oxirane
- (S)-2-(methyloxymethyl)oxirane
- (S)-2-methoxymethyl-oxirane
- AC1Q44JA
- KSC495S3B
- PubChem5856
- (S)-1-Methoxy-2,3-epoxypropane
- (S)-(+)-Methyl glycidyl ether
- (s)-methyl glycidyl ether
- (2S)-2-(methoxymethyl)oxirane
- (s)-methylglycidyl ether
- Methyl[(R)-glycidyl] ether
- (S)-(+)-Methylglycidylether
- LKMJVFRMDSNFRT-SCSAIBSYSA-N
- (2S)-2-[(methyloxy)methyl]oxirane
- Oxirane,2-(methoxymet
- (S)-(+)Glycidyl methyl ether
- methoxymethyl-oxirane
- MFCD00273366
- EN300-126762
- 64491-68-5
- DTXSID30426299
- (S)-Methylglycidylether
- AKOS015995177
- A834777
- G0281
- (R)-Methyl glycidyl ether
- (S)-(+)-Glycidyl methyl ether, 97%
- AKOS015904566
- J-502396
- D90742
- (S)-(+)-Glycidyl Methyl Ether
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- MDL: MFCD00273366
- Inchi: 1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3/t4-/m1/s1
- InChI Key: LKMJVFRMDSNFRT-SCSAIBSYSA-N
- SMILES: O1C[C@H]1COC
Computed Properties
- Exact Mass: 88.05244
- Monoisotopic Mass: 88.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 44.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 0.982 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 110-111 °C(lit.)
- Flash Point: Degrees Fahrenheit:62.6°F
Degrees Celsius:17°C - Refractive Index: n20/D 1.405(lit.)
- Water Partition Coefficient: dissolution
- PSA: 21.76
- LogP: 0.03160
- Optical Activity: [α]20/D +15.6°, c = 5 in toluene
- Solubility: Soluble in water.
(S)-(+)-Glycidyl Methyl Ether Security Information
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Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225-H302-H311-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P403+P235-P405-P501
- Hazardous Material transportation number:UN 3271
- WGK Germany:3
- Hazard Category Code: 11-19-36/37/38
- Safety Instruction: 16-26
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:3/6.1
- PackingGroup:II
- Risk Phrases:R11;R36/37/38
- Safety Term:S16;S26;S37/39
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(S)-(+)-Glycidyl Methyl Ether Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM121876-25g |
(S)-Glycidyl Methyl Ether |
64491-68-5 | 97% | 25g |
$466 | 2021-08-06 | |
| TRC | G615735-250mg |
(S)-(+)-Glycidyl Methyl Ether |
64491-68-5 | 250mg |
$64.00 | 2023-05-18 | ||
| TRC | G615735-500mg |
(S)-(+)-Glycidyl Methyl Ether |
64491-68-5 | 500mg |
$92.00 | 2023-05-18 | ||
| TRC | G615735-1g |
(S)\u200b-\u200b(+)\u200b-\u200bGlycidyl Methyl Ether |
64491-68-5 | 1g |
$ 115.00 | 2022-06-04 | ||
| Chemenu | CM121876-25g |
(S)-Glycidyl Methyl Ether |
64491-68-5 | 97% | 25g |
$*** | 2023-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0281-5g |
(S)-(+)-Glycidyl Methyl Ether |
64491-68-5 | 97.0%(GC) | 5g |
¥590.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0281-25g |
(S)-(+)-Glycidyl Methyl Ether |
64491-68-5 | 97.0%(GC) | 25g |
¥1990.0 | 2022-05-30 | |
| abcr | AB171378-5 g |
(S)-Glycidyl methyl ether, 97%; . |
64491-68-5 | 97% | 5 g |
€155.90 | 2023-07-20 | |
| abcr | AB171378-25 g |
(S)-Glycidyl methyl ether, 97%; . |
64491-68-5 | 97% | 25 g |
€448.70 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S838073-100g |
(S)-Glycidyl Methyl Ether |
64491-68-5 | 97 % | 100g |
2,866.00 | 2021-05-17 |
(S)-(+)-Glycidyl Methyl Ether Suppliers
(S)-(+)-Glycidyl Methyl Ether Related Literature
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Arnab Dawn,Norifumi Fujita,Shuichi Haraguchi,Kazuki Sada,Shun-ichi Tamaru,Seiji Shinkai Org. Biomol. Chem. 2009 7 4378
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2. Efficient linking of two epoxides using potassium thioacetate in water and its use in polymerizationTakanori Kishida,Tomio Shimada,Kazunori Sugiyasu Chem. Commun. 2022 58 1108
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3. Synthesis and evaluation of a broad range of chiral sulfides for asymmetric sulfur ylide epoxidation of aldehydesVarinder K. Aggarwal,Rémy Angelaud,Dominique Bihan,Paul Blackburn,Robin Fieldhouse,Silvia J. Fonquerna,Gair D. Ford,George Hynd,Elfyn Jones,Ray V. H. Jones,Philippe Jubault,Matthew J. Palmer,Paul D. Ratcliffe,Harry Adams J. Chem. Soc. Perkin Trans. 1 2001 2604
Additional information on (S)-(+)-Glycidyl Methyl Ether
Comprehensive Overview of (S)-(+)-Glycidyl Methyl Ether (CAS No. 64491-68-5)
(S)-(+)-Glycidyl Methyl Ether (GME), with the CAS number 64491-68-5, is a chiral epoxide that has gained significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique stereochemistry and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and advanced materials.
The molecular structure of (S)-(+)-Glycidyl Methyl Ether consists of a three-membered epoxy ring attached to a methyl ether group. The presence of the chiral center imparts enantiomeric purity, which is crucial for applications where stereochemical control is essential. This compound can be synthesized through various methods, including the asymmetric epoxidation of allylic alcohols and the ring-opening reactions of other epoxides.
In the realm of organic synthesis, (S)-(+)-Glycidyl Methyl Ether serves as a versatile building block for the construction of complex organic molecules. Its reactivity with nucleophiles allows for the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of a wide range of functionalized compounds. Recent studies have highlighted its utility in the preparation of chiral catalysts and ligands, which are essential in asymmetric catalysis.
Pharmaceutical research has also benefited from the use of (S)-(+)-Glycidyl Methyl Ether. The compound's ability to undergo selective ring-opening reactions makes it an attractive intermediate in the synthesis of drug candidates. For instance, it has been employed in the development of antiviral agents, anti-inflammatory drugs, and anticancer compounds. The chiral nature of GME ensures that the final products have well-defined stereochemistry, which is critical for their biological activity and efficacy.
Materials science is another area where (S)-(+)-Glycidyl Methyl Ether finds significant application. The compound can be polymerized to form chiral polymers with unique optical and mechanical properties. These polymers have potential uses in optical devices, sensors, and advanced coatings. Recent advancements in polymer chemistry have led to the development of novel polymerization methods that enhance the control over molecular weight and polydispersity, further expanding the range of applications for GME-derived materials.
The safety and environmental impact of (S)-(+)-Glycidyl Methyl Ether are important considerations in its use. While it is generally considered safe when handled properly, appropriate safety measures should be followed to minimize exposure risks. Research into green chemistry approaches has led to the development of more sustainable synthesis methods for GME, reducing environmental impact and improving process efficiency.
In conclusion, (S)-(+)-Glycidyl Methyl Ether (CAS No. 64491-68-5) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique stereochemistry and reactivity make it an invaluable intermediate in the development of advanced materials and biologically active molecules. Ongoing research continues to uncover new possibilities for its use, solidifying its position as a key player in modern chemical research.
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